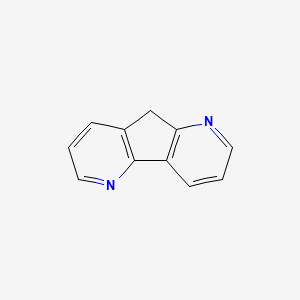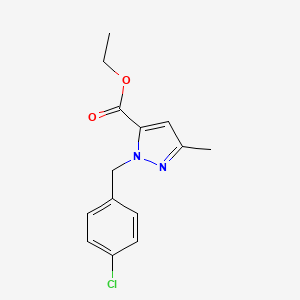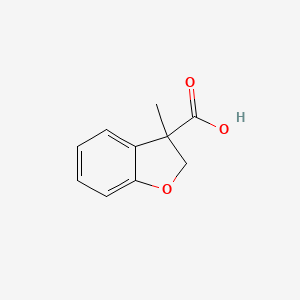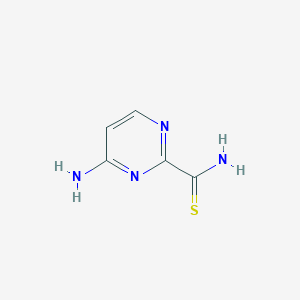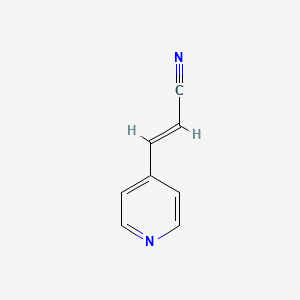
3-(吡啶-4-基)丙烯腈
描述
“3-(Pyridin-4-yl)acrylonitrile” is a chemical compound with the molecular formula C8H6N2 . It is a derivative of acrylonitrile, where a pyridin-4-yl group is attached to the carbon of the acrylonitrile .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)acrylonitrile” is influenced by the position of the pyridine ring. The linkage manner of the pyridine ring can influence the molecular configuration and conjugation, leading to different photophysical properties .Chemical Reactions Analysis
The chemical reactions involving “3-(Pyridin-4-yl)acrylonitrile” are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
“3-(Pyridin-4-yl)acrylonitrile” is a chemical compound with the molecular weight of 130.15 g/mol . The physical and chemical properties of “3-(Pyridin-4-yl)acrylonitrile” are not explicitly mentioned in the retrieved papers .科学研究应用
分子堆积和分子间相互作用
化合物 Z-2-苯基-3-(4-(吡啶-2-基)苯基)丙烯腈 (PPyPAN) 展示了分子堆积和分子间相互作用在其多态形式中的重要性。这些形式影响分子构象变化引起的的发射性质,如涉及 1H NMR、EI、FTIR、UV-Vis 光谱、DSC、单晶和 XRPD 的研究中所示 (Percino 等人,2014)。
用于检测汞的比色化学传感器
3-(吡啶-4-基)丙烯腈的衍生物已被用作比色化学传感器,用于检测水乙醇溶液中的汞(II)离子。该传感器会发生可见的颜色变化,表明其在快速灵敏地检测汞方面具有潜力 (Pan 等人,2015)。
荧光转换和溶剂变色行为
含有 3-(吡啶-4-基)丙烯腈的化合物表现出明显的溶剂变色行为和聚集诱导发射 (AIE) 特性。这些特性以及可逆机械致变色使这些化合物适用于各种光学和传感应用 (Jia 和 Wen,2020)。
安全和危害
未来方向
属性
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)acrylonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)
![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)

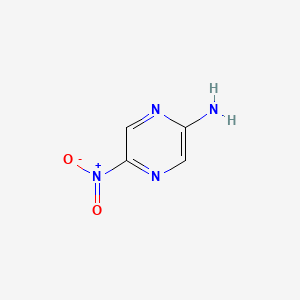
![2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3254810.png)


![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)

